molecular formula C10H9N5O2 B13465547 1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione

1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13465547
M. Wt: 231.21 g/mol
InChI Key: NRXAQCJXIGNSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the azido group in the phenyl ring adds to the compound’s reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione typically involves the cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired hexahydropyrimidine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The reaction of lawsone with 1,3,5-triazinanes in one step has been reported to produce hexahydropyrimidine-fused compounds with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include substituted hexahydropyrimidines and tetrahydropyridines, which exhibit a broad spectrum of biological activities .

Scientific Research Applications

1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets such as formin homology 2 (FH2) domains. The compound inhibits formin-mediated actin nucleation and elongation, affecting the cytoskeleton structure and cell migration . The azido group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the azido group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

1-(3-azidophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H9N5O2/c11-14-13-7-2-1-3-8(6-7)15-5-4-9(16)12-10(15)17/h1-3,6H,4-5H2,(H,12,16,17)

InChI Key

NRXAQCJXIGNSSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.